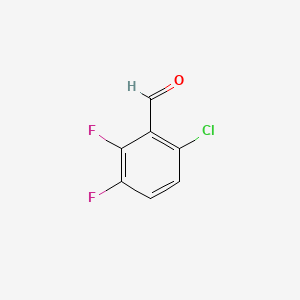

6-Chloro-2,3-difluorobenzaldehyde

Description

Significance of Fluorinated Benzaldehydes in Organic Synthesis and Applied Sciences

Among halogenated benzaldehydes, those containing fluorine hold a particularly esteemed position in organic synthesis and applied sciences. The introduction of fluorine atoms into a benzaldehyde (B42025) framework imparts unique properties to the molecule. mdpi.com Due to fluorine's high electronegativity, it can create strong, polarized carbon-fluorine bonds, which in turn can influence molecular conformation, lipophilicity, and metabolic stability. mdpi.com These characteristics are highly sought after in medicinal chemistry, where the strategic placement of fluorine can enhance the biological activity and pharmacokinetic profile of drug candidates. mdpi.commdpi.com

Furthermore, fluorinated benzaldehydes are crucial intermediates in the synthesis of agrochemicals, such as herbicides and pesticides, and in the development of advanced materials like liquid crystals and polymers. google.com The electron-withdrawing nature of fluorine can activate the aromatic ring for certain reactions and influence the reactivity of the aldehyde group, making these compounds valuable tools for synthetic chemists. proprep.com

Research Context of 6-Chloro-2,3-difluorobenzaldehyde within Fluorinated Aromatic Systems

Within the diverse family of fluorinated aromatic systems, this compound (C₇H₃ClF₂O) has emerged as a compound of significant interest. Its specific substitution pattern, featuring two adjacent fluorine atoms and a chlorine atom ortho to the aldehyde group, creates a unique electronic and steric environment. This distinct arrangement of halogens makes it a valuable precursor for synthesizing specialized molecules that might be challenging to access through other synthetic routes. Researchers are actively exploring the reactivity and potential applications of this and similar multi-substituted benzaldehydes, aiming to leverage their unique properties for the development of novel pharmaceuticals, agrochemicals, and materials. google.comcymitquimica.com

Properties of this compound

The utility of this compound in various synthetic applications is intrinsically linked to its distinct physical and spectroscopic characteristics.

Physical and Chemical Properties

This aromatic aldehyde is a trisubstituted benzaldehyde with the molecular formula C₇H₃ClF₂O. It typically appears as a pale yellow to light brown solid. cymitquimica.com Key physical and chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 797791-33-4 |

| Molecular Weight | 176.55 g/mol |

| Boiling Point | 205.6 ± 35.0 °C |

| Density | 1.453 ± 0.06 g/cm³ |

| Flash Point | 78.1 ± 25.9 °C |

| Solubility | Practically insoluble (0.069 g/L at 25 °C) |

Data sourced from multiple chemical suppliers and databases. chemblink.comchemicalbook.com

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound. While detailed spectral data can vary slightly based on the experimental conditions and instrumentation, typical spectroscopic features are outlined below.

| Spectroscopy | Characteristic Features |

| ¹H NMR | The proton spectrum would show characteristic signals for the aromatic protons and the aldehyde proton, with coupling patterns influenced by the adjacent fluorine and chlorine atoms. |

| ¹³C NMR | The carbon spectrum would display distinct peaks for the seven carbon atoms, including the carbonyl carbon of the aldehyde group and the halogen-substituted aromatic carbons. |

| ¹⁹F NMR | This technique is particularly informative, showing distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing valuable structural information. |

| Mass Spectrometry (MS) | The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine. |

| Infrared (IR) Spectroscopy | The IR spectrum would show a strong absorption band characteristic of the C=O stretching vibration of the aldehyde group, typically in the region of 1700-1720 cm⁻¹, as well as bands corresponding to C-F and C-Cl stretching vibrations. |

Note: Specific chemical shifts and coupling constants would require experimental data from the respective spectroscopic analyses.

Synthesis and Manufacturing

The preparation of this compound can be achieved through various synthetic strategies, often starting from readily available fluorinated or chlorinated precursors.

Common Synthetic Routes

One common approach to synthesizing this compound involves the formylation of a corresponding dihalobenzene derivative. A specific example is the halogen exchange reaction where 6-bromo-2,3-difluorobenzaldehyde (B1336277) can be converted to this compound using a copper(I) iodide/lithium chloride system in a solvent like DMF at elevated temperatures. Another potential route could involve the direct formylation of 1-chloro-2,3-difluorobenzene, although the regioselectivity of such a reaction would need to be carefully controlled. The synthesis often starts with precursors like 2,3-difluorobenzaldehyde (B42452), which is then subjected to chlorination. smolecule.com

Industrial-Scale Production Considerations

For the industrial-scale production of fluorinated and chlorinated benzaldehydes, cost-effectiveness and safety are paramount. google.com Processes that utilize readily available starting materials and proceed in high yields are favored. google.com One patented method for producing fluorinated benzaldehydes involves the formylation of fluorinated aromatic derivatives with carbon monoxide and aluminum chloride at relatively low pressures and temperatures, which is described as a cost-effective and safe procedure. google.com The challenges in large-scale synthesis often revolve around managing reaction conditions, ensuring high purity of the final product, and handling potentially hazardous reagents and byproducts.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is largely dictated by the interplay of the electron-withdrawing effects of the halogen substituents and the inherent reactivity of the aldehyde functional group.

Electrophilic and Nucleophilic Aromatic Substitution

The presence of three electron-withdrawing halogen atoms (two fluorine and one chlorine) deactivates the aromatic ring towards electrophilic aromatic substitution. cymitquimica.com However, these substituents will direct incoming electrophiles to specific positions on the ring, although such reactions may require harsh conditions. Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution, where a nucleophile can replace one of the halogen atoms, particularly the chlorine, under appropriate conditions.

Oxidation and Reduction of the Aldehyde Group

The aldehyde functional group in this compound can undergo typical oxidation and reduction reactions. cymitquimica.com Oxidation, for instance with an oxidizing agent like potassium permanganate (B83412) or chromic acid, will convert the aldehyde to the corresponding carboxylic acid, 6-chloro-2,3-difluorobenzoic acid. Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride (B1222165) to yield the corresponding benzyl (B1604629) alcohol, (6-chloro-2,3-difluorophenyl)methanol. googleapis.com

Role in Palladium-Catalyzed Cross-Coupling Reactions

Halogenated aromatic compounds are valuable substrates in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While the C-F bond is generally less reactive in such reactions, the C-Cl bond in this compound can participate in cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents at the 6-position, further expanding the synthetic utility of this compound as a building block for more complex molecules. The reactivity of a similar compound, 6-bromo-2,3-difluorobenzaldehyde, in Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings highlights the potential of such halogenated benzaldehydes in these transformations.

Applications in Research and Industry

The unique structural features of this compound make it a valuable intermediate in several key areas of research and industrial chemistry.

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules, including those with potential pharmaceutical applications. cymitquimica.com Its derivatives are being investigated for the development of new therapeutic agents. The specific arrangement of the halogen atoms can be leveraged to fine-tune the biological activity and properties of the target molecules. For example, it can be a starting material for the synthesis of amino acids like (2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid. smolecule.com

Precursor for Agrochemicals

In the agrochemical industry, fluorinated compounds often exhibit potent biological activity. This compound can be used in the production of novel herbicides, insecticides, and fungicides. cymitquimica.com The incorporation of the 6-chloro-2,3-difluorophenyl moiety can lead to enhanced efficacy and selectivity of the resulting agrochemical products.

Use in Materials Science and Polymer Chemistry

The field of materials science also benefits from the unique properties of fluorinated aromatic compounds. Derivatives of this compound can serve as precursors for the synthesis of advanced materials. For instance, it can be used to create organic light-emitting diodes (OLEDs) and functionalized polymers. The aldehyde group allows for its incorporation into polymer chains or for crosslinking, enabling the development of materials with tailored thermal, electronic, and optical properties.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2,3-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKZXQCYLHFHIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431026 | |

| Record name | 6-Chloro-2,3-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797791-33-4 | |

| Record name | 6-Chloro-2,3-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 6 Chloro 2,3 Difluorobenzaldehyde

Reactivity Profiles of the Aldehyde Functionality in the Presence of Halogens

The aldehyde group (-CHO) is a primary site of chemical reactivity in 6-Chloro-2,3-difluorobenzaldehyde. Its behavior is modulated by the strong electron-withdrawing nature of the attached polyhalogenated aromatic ring. The aldehyde group makes the compound susceptible to a variety of reactions, including oxidation to the corresponding carboxylic acid and reduction to an alcohol. cymitquimica.combenchchem.com

A key reaction involving the aldehyde functionality is α-halogenation. In the presence of an acid catalyst and a halogen source (e.g., Cl₂, Br₂, I₂), aldehydes can undergo substitution of a hydrogen atom on the α-carbon (the carbon adjacent to the carbonyl group). libretexts.orgbritannica.com This reaction proceeds through the formation of an enol intermediate. libretexts.orglibretexts.org The rate of this acid-catalyzed halogenation is typically independent of the concentration and type of halogen, indicating that the rate-determining step is the formation of the enol. libretexts.orgyoutube.com

Alternatively, α-halogenation can be promoted by a base. jove.com Under basic conditions, the reaction proceeds via an enolate ion. jove.com A significant difference from the acid-catalyzed method is that it is often difficult to stop the reaction at monosubstitution. The introduction of the first halogen atom increases the acidity of the remaining α-hydrogens due to its inductive electron-withdrawing effect, leading to rapid further halogenation until all α-hydrogens are replaced. youtube.comjove.com For aldehydes with three α-hydrogens, this can lead to the haloform reaction. britannica.comyoutube.com

| Reaction Type | Reagents/Conditions | Key Intermediate | Outcome |

| Oxidation | Oxidizing Agent | N/A | 6-Chloro-2,3-difluorobenzoic acid |

| Reduction | Reducing Agent | N/A | (6-Chloro-2,3-difluorophenyl)methanol |

| Acid-Catalyzed α-Halogenation | Halogen (Cl₂, Br₂, I₂), Acid Catalyst | Enol | Mono-α-halo-aldehyde (controllable) |

| Base-Promoted α-Halogenation | Halogen, Base | Enolate | Poly-α-halo-aldehyde (often uncontrollable) |

Role of Halogen Substituents in Directing Aromatic Reactivity

The three halogen substituents (one chlorine, two fluorines) on the benzene (B151609) ring of this compound play a crucial role in directing the course of electrophilic aromatic substitution (EAS) reactions. Halogens are a unique class of substituents because they are deactivating yet ortho-, para-directing. chemistrytalk.orgjove.comchemistrysteps.com

This seemingly contradictory behavior arises from the interplay of two opposing electronic effects: the inductive effect and the resonance effect. chemistrysteps.comyoutube.comlumenlearning.com

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma (σ) bond. jove.comlumenlearning.comlibretexts.org This withdrawal reduces the ring's nucleophilicity, making it less reactive towards electrophiles compared to unsubstituted benzene. This is why halogens are considered deactivating groups. chemistrytalk.orgvedantu.comlibretexts.org

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be donated to the aromatic ring through p-π conjugation (resonance). youtube.comlibretexts.orgstackexchange.com This donation increases electron density on the ring. When analyzing the resonance structures for electrophilic attack at the ortho, meta, and para positions, the stabilization provided by the halogen's lone pair is only effective for ortho and para attacks. jove.com This is because a resonance structure can be drawn where the positive charge of the intermediate carbocation (the arenium ion) is located on the carbon bearing the halogen, allowing the halogen to donate its lone pair and form a more stable halonium ion. jove.comyoutube.com No such stabilization occurs for meta attack.

| Electronic Effect | Description | Impact on Reactivity | Impact on Orientation |

| Inductive Effect (-I) | Electron withdrawal through the σ-bond due to high halogen electronegativity. lumenlearning.com | Deactivating (slows reaction rate). chemistrytalk.org | Favors meta-position by destabilizing the ring. |

| Resonance Effect (+R) | Electron donation from halogen lone pairs into the π-system. libretexts.org | Activating (counteracts deactivation to some extent). | Directs to ortho and para positions by stabilizing the carbocation intermediate. jove.com |

Mechanistic Studies of Key Transformation Reactions

The presence of multiple, highly electronegative fluorine atoms makes the aromatic ring of this compound electron-deficient and thus susceptible to Nucleophilic Aromatic Substitution (SₙAr). researchgate.netnih.gov This reaction pathway is a transition-metal-free method for functionalizing polyfluoroarenes. nih.govtandfonline.com The mechanism involves a nucleophile attacking the electron-poor aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, a leaving group (typically a fluoride or chloride ion) is eliminated, restoring the aromaticity of the ring.

In polyfluoroaromatic systems, substitution generally occurs preferentially at the para position relative to an activating group, if available. researchgate.net The high electronegativity of fluorine makes it a good leaving group in these reactions. Studies on pentafluoropyridine have shown that nucleophilic attack by hydroxybenzaldehydes can occur selectively at specific positions depending on the reaction conditions, demonstrating the fine control possible in these systems. rsc.org For polyfluorinated benzaldehydes, the strong electron-withdrawing nature of both the aldehyde group and the fluorine atoms facilitates SₙAr reactions with a variety of nucleophiles, including alcohols, amines, and organometallic reagents. nih.govbeilstein-journals.org

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The fluorine atom is known to be a potent directing group for ortho-lithiation. researchgate.net The acidity of a C-H bond ortho to a fluorine atom is significantly increased, facilitating its deprotonation by a strong base like an alkyllithium. nih.gov The resulting organometallic intermediate can then react with various electrophiles to introduce a wide range of functional groups. uwindsor.ca

More recently, transition metal-catalyzed C-H activation has emerged as a highly efficient method. For benzaldehydes, the aldehyde group itself can act as a transient directing group, forming a reversible linkage with a metal catalyst (e.g., Palladium) to facilitate C-H activation at the ortho position. nsf.govnih.gov Research has demonstrated the successful ortho-C-H methylation and fluorination of various benzaldehydes using this strategy, employing orthanilic acids as transient directing groups. nsf.govnih.gov These methods provide a direct route to functionalize the C-H bond ortho to the aldehyde group, a transformation that is challenging to achieve through classical electrophilic substitution.

Stereoelectronic effects, which encompass the combined influence of steric and electronic properties, are critical in determining the reactivity and selectivity of reactions involving this compound. As discussed, the directing effects of the halogen substituents are a classic example of stereoelectronic control, where the interplay between inductive withdrawal and resonance donation dictates the regiochemical outcome of electrophilic aromatic substitution. jove.comchemistrysteps.comfiveable.me

In nucleophilic aromatic substitution, the electronic withdrawing power of the fluorine and chlorine atoms is essential for activating the ring toward attack. nih.gov The specific positions of these halogens create a unique electrostatic potential map across the ring, guiding the incoming nucleophile to the most electron-deficient carbon atoms. libretexts.org

Furthermore, in ortho-metallation and C-H activation, the ability of the fluorine and aldehyde groups to coordinate with or electronically influence the metal center is a key stereoelectronic factor. The small size and high electronegativity of fluorine can stabilize the transition state of the C-H activation step. nih.gov The precise spatial arrangement of the directing group and the target C-H bond is crucial for the reaction to proceed efficiently, highlighting the importance of stereochemical considerations in these advanced synthetic methods.

Applications in Advanced Organic Synthesis and Material Science

6-Chloro-2,3-difluorobenzaldehyde as a Crucial Building Block in Complex Molecule Synthesis

The strategic placement of chloro and fluoro substituents on the benzaldehyde (B42025) ring makes this compound a highly sought-after precursor in the synthesis of intricate molecular architectures.

Precursor in Fluorinated Benzaldehyde Derivative Generation

This compound serves as a key starting material for the generation of other fluorinated benzaldehyde derivatives. The existing halogen atoms can be selectively replaced or modified to introduce other functional groups, leading to a diverse range of substituted benzaldehydes. These derivatives are important intermediates in various chemical industries.

One common method to synthesize fluorinated benzaldehydes is through halogen exchange (halex) reactions, where chlorine atoms are replaced with fluorine atoms. benchchem.com For instance, the fluorination of dichlorobenzaldehydes using potassium fluoride in a polar aprotic solvent is a well-established method. google.com The specific reaction conditions, such as temperature and the choice of catalyst, can be tailored to achieve high yields of the desired difluorobenzaldehyde. google.com Another approach involves directed lithiation-formylation, which allows for the regioselective introduction of a formyl group. benchchem.com

The table below summarizes different methods for the synthesis of fluorinated benzaldehyde derivatives.

| Method | Reactants | Conditions | Product | Yield |

| Halogen Exchange | 2,4-Dichlorobenzaldehyde, Potassium Fluoride | 210-215°C in sulfolane | 2,4-Difluorobenzaldehyde | 68% google.com |

| Halogen Exchange | 2,4- or 2,6-Dichlorobenzaldehyde, Alkali Metal Fluoride | 160-250°C in a dipolar aprotic solvent with an ethylene glycol dialkyl ether catalyst | 2,4- or 2,6-Difluorobenzaldehyde | High google.com |

Intermediacy in Pharmaceutical Scaffolds and Agrochemicals Development

The unique electronic properties conferred by the fluorine and chlorine atoms make this compound a valuable intermediate in the synthesis of pharmaceutical scaffolds and agrochemicals. benchchem.com Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Carbazole derivatives, for example, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. mdpi.com The carbazole nucleus is found in various natural products with medicinal properties. mdpi.com this compound can serve as a precursor for the synthesis of novel carbazole-based compounds with potential therapeutic applications.

Synthetic Utility in Heterocyclic Compound Construction

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound plays a significant role in their construction.

Application in Biginelli Reaction Derivatives Synthesis

The Biginelli reaction is a one-pot multicomponent reaction used to synthesize dihydropyrimidinones (DHPMs), which are known to possess a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. nih.govbeilstein-journals.orgunair.ac.id This acid-catalyzed condensation reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea. nih.govunair.ac.id

Fluorinated benzaldehydes, including derivatives of this compound, can be utilized in the Biginelli reaction to produce fluorinated DHPMs. nih.govbeilstein-journals.org These reactions can be carried out under conventional heating or microwave irradiation to improve reaction times and yields. nih.govbeilstein-journals.org The resulting dihydropyrimidinone and dihydropyrimidinethione products can be further modified to create a diverse library of heterocyclic compounds. nih.govbeilstein-journals.org

The table below outlines various synthetic routes for the Biginelli reaction.

| Route | Intermediate | Reaction Conditions | Yield |

| A | Iminium | One-pot reaction | 58% unair.ac.idresearchgate.net |

| B | Iminium | - | 62% unair.ac.idresearchgate.net |

| C | Enamine | Room temperature | 31% unair.ac.idresearchgate.net |

| D | Enamine | Reflux | 40% unair.ac.idresearchgate.net |

| E | Knoevenagel | - | 38% unair.ac.idresearchgate.net |

Formation of Thiosemicarbazones and Related Structures

Thiosemicarbazones are formed through the reaction of an aldehyde or ketone with a thiosemicarbazide. These compounds are known to exhibit a broad spectrum of biological activities. 2,6-Difluorobenzaldehyde, a related compound, reacts with ethyl cyanoacetate and thiourea in a one-pot cyclocondensation to yield 5-cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil. sigmaaldrich.com This demonstrates the potential of fluorinated benzaldehydes in synthesizing complex heterocyclic structures.

Contributions to Functional Fluoropolymer Materials Research

The aldehyde group in this compound allows for its incorporation into polymer structures. Its derivatives have been investigated as precursors for materials with specific functionalities. For instance, derivatives like 6-chloro-2,3-naphthalimide dyes, which can be synthesized from precursors related to this compound, show potential for use in Organic Light-Emitting Diodes (OLEDs) due to their tunable emission spectra. benchchem.com The aldehyde functionality also enables crosslinking in conductive polymers. benchchem.com

Computational Chemistry and Theoretical Studies on 6 Chloro 2,3 Difluorobenzaldehyde

Quantum Chemical Calculations of Molecular Structure and Conformations

Quantum chemical calculations serve as a powerful tool for elucidating the molecular structure and conformational preferences of molecules like 6-Chloro-2,3-difluorobenzaldehyde. These computational methods provide detailed insights into the geometric parameters and energetic landscapes of different isomers and conformers.

Conformational Analysis of Halogenated Benzaldehyde (B42025) Isomers

The conformational landscape of halogenated benzaldehydes is primarily dictated by the rotation of the formyl group (-CHO) relative to the benzene (B151609) ring. This rotation gives rise to different conformers, often designated as syn and anti, depending on the orientation of the carbonyl oxygen with respect to the adjacent substituents.

For halogenated benzaldehydes, the relative stability of these conformers is influenced by a delicate balance of steric and electrostatic interactions. researchgate.net In many di-substituted benzaldehydes, including difluorobenzaldehyde isomers, both anti and syn conformers can be observed, with the anti-conformer generally being more stable. acs.org For instance, in 2,3-difluorobenzaldehyde (B42452), the anti-conformer is lower in energy than the syn-conformer. acs.org The energy difference between these conformers is influenced by steric hindrance and electrostatic repulsion between the carbonyl oxygen and the ortho-substituted halogen atom. acs.org

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in predicting the geometries and relative energies of these conformers. researchgate.net For example, studies on 2-fluorobenzaldehyde (B47322) have shown that the anti-conformer, where the oxygen is turned away from the fluorine, is favored due to the minimization of steric and electrostatic repulsion. acs.org Conversely, the syn-conformer of 2,3-difluorobenzaldehyde is destabilized by the repulsion between the oxygen and the fluorine atom at position 2. acs.org

Natural Bond Orbital (NBO) analysis can further elucidate the underlying electronic interactions that govern conformational preferences. researchgate.netacs.org These analyses reveal that conjugation effects between the carbonyl group and the phenyl ring favor a planar structure for the conformers, even in the presence of steric repulsion. acs.org

Interactive Table: Conformational Energy Differences in Difluorobenzaldehydes

| Compound | Conformer | Relative Energy (kJ/mol) | Method |

| 2,3-Difluorobenzaldehyde | anti | 0 | DLPNO-CCSD(T)/def2-TZVP |

| 2,3-Difluorobenzaldehyde | syn | 10.9 | DLPNO-CCSD(T)/def2-TZVP |

| 2,4-Difluorobenzaldehyde | anti | 0 | DLPNO-CCSD(T)/def2-TZVP |

| 2,4-Difluorobenzaldehyde | syn | 11.3 | DLPNO-CCSD(T)/def2-TZVP |

| 2,5-Difluorobenzaldehyde | anti | 0 | DLPNO-CCSD(T)/def2-TZVP |

| 2,5-Difluorobenzaldehyde | syn | 12.9 | DLPNO-CCSD(T)/def2-TZVP |

This table is based on theoretical calculations for difluorobenzaldehyde isomers and provides a comparative view of the energetic differences between their conformers. acs.org

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman techniques, provides valuable experimental data that can be correlated with theoretical calculations to confirm molecular structures and understand bonding characteristics. nih.govscialert.net

Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules. nih.govresearchgate.net By comparing the calculated vibrational spectra with experimental FT-IR and FT-Raman spectra, a detailed assignment of the fundamental vibrational modes can be achieved. nih.govscialert.net

For halogenated benzaldehydes, characteristic vibrational modes include:

C=O stretching: Typically observed in the region of 1700 cm⁻¹. nih.gov

C-H (aldehyde) stretching: Appears in a specific region of the spectrum. nih.gov

C-F and C-Cl stretching: These vibrations are sensitive to the position of the halogen atoms on the benzene ring.

Ring stretching and deformation modes: Characteristic of the benzene ring. scialert.net

Discrepancies between calculated and experimental frequencies can often be attributed to factors such as intermolecular interactions in the solid state, which are not always fully accounted for in gas-phase calculations. nih.gov For instance, Fermi resonance can lead to the splitting of vibrational bands, as observed in some halogenated benzaldehydes. nih.gov

Interactive Table: Calculated Vibrational Frequencies for a Related Halogenated Benzaldehyde

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1710 | 1659 (IR), 1663 (Raman) |

| N-H Stretch | 3395 | 3277 (IR), 3270 (Raman) |

This table presents a comparison of calculated and experimental vibrational frequencies for benznidazole, a molecule with functional groups relevant to the study of halogenated benzaldehydes, highlighting the correlation between theoretical and experimental data. nih.gov

Electronic Structure Investigations and Reactivity Prediction

The electronic structure of this compound governs its chemical reactivity. Computational methods provide a framework for understanding electron distribution, orbital energies, and how these factors influence the molecule's behavior in chemical reactions.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy and shape of these frontier orbitals determine the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). libretexts.org

For this compound, the HOMO is typically associated with the electron-rich regions of the molecule, such as the benzene ring and the lone pairs of the oxygen and halogen atoms. The LUMO is generally localized on the electron-deficient sites, particularly the carbonyl carbon of the aldehyde group.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Computational studies on related molecules have shown that the introduction of substituents can significantly alter the HOMO-LUMO gap and thus the reactivity. nih.gov

Interactive Table: Frontier Molecular Orbital Energies for a Related Compound

| Parameter | Monomer (eV) | Dimer (eV) |

| HOMO Energy | -7.21 | -7.05 |

| LUMO Energy | -2.45 | -2.56 |

| HOMO-LUMO Gap | 4.76 | 4.49 |

This table shows the calculated HOMO, LUMO, and HOMO-LUMO gap energies for the monomer and dimer of benznidazole, illustrating how intermolecular interactions can influence these key electronic parameters. nih.gov

Analysis of Intramolecular Interactions and Their Influence on Structure

The structure and stability of this compound are influenced by a variety of intramolecular interactions. These include both attractive and repulsive forces between different parts of the molecule.

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to study these interactions in detail. researchgate.netmpg.de NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to chemical bonds, lone pairs, and anti-bonding orbitals. mpg.de This allows for the quantification of hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital.

In halogenated benzaldehydes, important intramolecular interactions include:

Repulsive interactions: Steric and electrostatic repulsion between the carbonyl oxygen and an ortho-halogen substituent can influence the preferred conformation. researchgate.netacs.org

Attractive interactions: Weak intramolecular hydrogen bonds, such as a C-H···F or C-H···O interaction, can contribute to the stabilization of certain conformers. researchgate.net

Hyperconjugative interactions: Delocalization of electron density from the lone pairs of the halogen and oxygen atoms into the π-system of the benzene ring and the carbonyl group can affect bond lengths and reactivity. acs.org

These intramolecular forces collectively determine the molecule's three-dimensional structure and its energetic profile.

Advanced Modeling Techniques in Reaction Mechanism Elucidation

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. Advanced modeling techniques allow for the exploration of reaction pathways, the identification of transition states, and the calculation of activation energies.

By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating the transition state structure, which represents the energy maximum along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For a molecule like this compound, theoretical studies can be applied to a variety of reactions, including:

Nucleophilic substitution: Investigating the substitution of the chlorine or fluorine atoms by other functional groups.

Oxidation and reduction: Modeling the conversion of the aldehyde group to a carboxylic acid or an alcohol.

Condensation reactions: Elucidating the mechanism of reactions where the aldehyde group participates in the formation of larger molecules.

These computational studies provide insights that are often difficult to obtain through experimental means alone and are invaluable for designing new synthetic routes and understanding the reactivity of complex molecules.

Medicinal Chemistry and Biological Activity Investigations

Design and Synthesis of Biologically Active Compounds Incorporating 6-Chloro-2,3-difluorobenzaldehyde Moieties

This compound serves as a crucial intermediate and building block in the synthesis of more complex, biologically active compounds. Its unique substitution pattern, featuring both chlorine and fluorine atoms, provides distinct chemical properties that are leveraged in the design of novel therapeutic agents. The aldehyde functional group readily participates in various chemical reactions, allowing for the construction of diverse molecular scaffolds.

One common synthetic strategy involves the reaction of this compound with other molecules to create larger, more complex structures. For instance, it can be a starting material in the synthesis of various heterocyclic compounds. A notable example is the one-step synthesis of 2-benzylidene-3-oxobutanamide derivatives, which is achieved by treating a benzaldehyde (B42025) with acetoacetamide (B46550) in the presence of a catalyst like L-proline. nih.gov

Furthermore, the aldehyde can be oxidized to form the corresponding carboxylic acid, 6-chloro-2,3-difluorobenzoic acid, or reduced to form 6-chloro-2,3-difluorobenzyl alcohol. These transformations open up additional avenues for derivatization. The chlorine and fluorine atoms on the benzene (B151609) ring can also undergo substitution reactions under specific conditions, allowing for further molecular modifications.

In the pursuit of novel antimicrobial agents, researchers have synthesized derivatives that combine the fluorinated benzaldehyde scaffold with other pharmacologically active moieties. For example, new 1,3,4-oxadiazole (B1194373) derivatives have been created from carprofen, a non-steroidal anti-inflammatory drug, through a multi-step synthesis involving the formation of a hydrazide and subsequent cyclization. mdpi.com Similarly, fluorobenzoylthiosemicarbazides are synthesized by reacting the corresponding fluorobenzoylhydrazide with an appropriate isothiocyanate. nih.gov These thiosemicarbazides can then be cyclized to form 1,2,4-triazole-3-thiones. nih.gov

Exploration of Structure-Activity Relationships in Fluorinated Aldehyde Derivatives

The biological activity of compounds derived from this compound is intricately linked to their molecular structure. The presence of halogen atoms, particularly fluorine, is known to influence a compound's physicochemical properties, such as lipophilicity, which can enhance membrane permeability and interaction with biological targets. researchgate.netnih.gov

Structure-activity relationship (SAR) studies on various fluorinated aldehyde derivatives have yielded valuable insights. For instance, in a study of fluorobenzoylthiosemicarbazides, the antibacterial activity was found to be highly dependent on the substitution pattern at the N4 aryl position. nih.gov Specifically, derivatives with a trifluoromethyl group exhibited optimal activity against both reference and pathogenic bacterial strains. nih.gov

In the context of antifungal agents, research on various benzaldehydes has shown that the presence of an ortho-hydroxyl group in the aromatic ring can increase antifungal activity. nih.gov This suggests that strategic placement of functional groups on the benzaldehyde ring is critical for biological efficacy.

For a series of tripartite 2,6-difluorobenzamides, the nature of the central heterocyclic scaffold was found to significantly influence their antibacterial activity against Staphylococcus aureus. mdpi.com Compounds with a 1,2,4-oxadiazole (B8745197) ring were generally more active than their 1,3,4-oxadiazole regioisomers. mdpi.com Furthermore, a 4-tert-butylphenyl substituent on the heterocyclic ring led to improved activity across all tested series. mdpi.com

Pharmacological Relevance of Synthesized Analogues

Antimicrobial and Antifungal Activity Studies of Derivatives

Derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents. The parent compound itself has been noted to exhibit antimicrobial properties, with a hypothesized mechanism involving the disruption of bacterial cell membranes and interference with metabolic pathways.

More complex derivatives have shown promising activity against a range of pathogens. For example, novel compounds based on 6-chloro-9H-carbazol and 1,3,4-oxadiazole scaffolds have demonstrated good antimicrobial activity, particularly against Gram-negative bacteria like E. coli and the fungus C. albicans. mdpi.com

A study on fluorobenzoylthiosemicarbazides identified several compounds with significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The most potent of these compounds had minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov

In the realm of antifungal research, various benzaldehyde analogs have been screened for their activity against filamentous fungi. nih.gov While this compound itself was not the primary focus of this specific study, the findings underscore the potential of this class of compounds. Additionally, 6-substituted amiloride (B1667095) and hexamethylene amiloride (HMA) analogs have been identified as a promising scaffold for antifungal drug development, with some derivatives showing broad-spectrum activity against pathogenic fungi. frontiersin.orgnih.gov

| Compound/Derivative Class | Target Organism(s) | Activity/MIC | Reference |

| 6-Chloro-9H-carbazol and 1,3,4-Oxadiazole Derivatives | E. coli | MIC of 1.25 mg/mL for compound 4a | mdpi.com |

| C. albicans | MIC of 0.625 mg/mL for compound 5c | mdpi.com | |

| Fluorobenzoylthiosemicarbazides (e.g., 15a, 15b, 16b) | Methicillin-sensitive and methicillin-resistant S. aureus | MICs ranging from 7.82 to 31.25 µg/mL | nih.gov |

| 2-benzylidene-3-oxobutanamide (Compound 17) | S. aureus-MRSA | MIC of 2 µg/mL | nih.gov |

| A. baumannii-MDR | MIC of 16 µg/mL | nih.gov | |

| 6-(2-benzofuran) HMA analog (Compound 9) | Drug-resistant pathogenic fungi | MICs of 16-32 µg/mL | frontiersin.orgnih.gov |

Anti-inflammatory and Antiplatelet Potential of Novel Compounds

The structural motif of this compound has been incorporated into molecules designed to have anti-inflammatory and antiplatelet effects.

Research into novel arylsulfonate-acylhydrazone derivatives has led to the identification of compounds with significant anti-platelet activity. nih.gov These compounds were designed based on known thrombin inhibitors and were found to inhibit platelet aggregation induced by various agents, including thrombin and collagen. nih.gov

In the area of anti-inflammatory research, amide derivatives of [5-chloro-6-(2-chloro/fluorobenzoyl)-2-benzoxazolinone-3-yl]acetic acids have been synthesized and evaluated. nih.gov These compounds were found to possess potent analgesic and anti-inflammatory activities in animal models. nih.gov The derivatization of the carboxylic acid moiety into an amide was a key strategy to maintain efficacy while potentially reducing gastrointestinal side effects. nih.gov

Furthermore, a study on a new benzaldehyde isolated from a marine-derived fungus, Aspergillus terreus, demonstrated anti-inflammatory effects by reducing the levels of inflammatory biomarkers. nih.gov This highlights the potential of benzaldehyde scaffolds in the development of new anti-inflammatory agents. nih.gov

| Compound/Derivative Class | Pharmacological Activity | Key Findings | Reference |

| Arylsulfonate-acylhydrazone derivatives (e.g., LASSBio-694, LASSBio-770) | Anti-platelet | Inhibited platelet aggregation induced by collagen and thrombin. | nih.gov |

| Amide derivatives of [5-chloro-6-(2-chloro/fluorobenzoyl)-2-benzoxazolinone-3-yl]acetic acids | Analgesic and Anti-inflammatory | Potent activity in vivo with reduced gastric side effects compared to parent carboxylic acids. | nih.gov |

| Benzaldehyde from Aspergillus terreus | Anti-inflammatory | Reduced levels of inflammatory biomarkers like NO, ROS, IL-6, iNOS, and COX-2. | nih.gov |

Targeting Specific Biological Pathways with Fluorinated Benzaldehyde Scaffolds

The therapeutic effects of compounds derived from fluorinated benzaldehydes are often due to their interaction with specific biological pathways. The incorporation of fluorine can enhance binding affinity to target proteins and modulate the compound's metabolic stability. researchgate.netnih.govelsevierpure.com

In the context of antimicrobial action, fluorobenzoylthiosemicarbazides are thought to act as potential allosteric inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis. nih.gov For antifungal benzaldehydes, one proposed mechanism of action is the disruption of cellular antioxidation processes. nih.gov Some antifungal agents also work by targeting the mitochondrial respiratory chain, a critical pathway for fungal survival. nih.gov

The anti-inflammatory effects of certain benzaldehyde derivatives have been linked to the suppression of the MAPK (mitogen-activated protein kinase) signaling pathway. nih.gov By inhibiting the phosphorylation of key proteins like ERK, JNK, and p38, these compounds can downregulate the production of pro-inflammatory mediators. nih.gov

The versatility of the fluorinated benzaldehyde scaffold makes it a valuable tool in drug discovery for targeting a wide range of biological pathways. Pyrido[2,3-d]pyrimidines, which can be synthesized from related building blocks, have been identified as inhibitors of various protein kinases, including EGFR, cyclin-dependent kinases, and Src-tyrosine kinase, which are often implicated in cancer. researchgate.net

Analytical and Spectroscopic Characterization Techniques for Research Advancement

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 6-Chloro-2,3-difluorobenzaldehyde in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, researchers can map out the molecular skeleton and the electronic environment of each atom.

The substitution pattern of this compound—an aldehyde group, two adjacent fluorine atoms, and a chlorine atom—creates a distinct and predictable NMR spectrum.

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region and one in the aldehydic region. The aldehyde proton (-CHO) typically appears as a singlet far downfield, anticipated around 10.0-10.4 ppm, due to the deshielding effect of the carbonyl group. The two aromatic protons would appear as doublets of doublets or more complex multiplets due to coupling with each other and with the nearby fluorine atoms. Their chemical shifts would be influenced by the combined electron-withdrawing effects of the halogen and aldehyde substituents.

¹³C NMR: The carbon NMR spectrum provides a count of all unique carbon atoms. The most downfield signal would correspond to the carbonyl carbon of the aldehyde group, expected in the 185-195 ppm range. The six aromatic carbons would have distinct chemical shifts determined by their attached substituents. The carbons bonded directly to the highly electronegative fluorine atoms (C-2 and C-3) would exhibit large C-F coupling constants and appear as doublets. The carbon attached to chlorine (C-6) and the carbon attached to the aldehyde (C-1) would also have characteristic shifts.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is crucial for characterization. Two distinct signals are expected for the fluorine atoms at the C-2 and C-3 positions. These signals would likely appear as doublets due to coupling to each other (³JF-F). Further coupling to adjacent aromatic protons would result in more complex multiplets, providing definitive information about the substitution pattern.

Table 1: Predicted NMR Chemical Shifts (δ) and Couplings for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J) in Hz |

| ¹H | -CHO | 10.0 - 10.4 | s (singlet) | N/A |

| H-4 | 7.2 - 7.6 | m (multiplet) | JH-H, JH-F | |

| H-5 | 7.4 - 7.8 | m (multiplet) | JH-H, JH-F | |

| ¹³C | C=O | 185 - 195 | d (doublet) | ²JC-H |

| C-1 | ~130 - 135 | m | C-F, C-H couplings | |

| C-2 | ~150 - 155 | dd (doublet of doublets) | ¹JC-F, ²JC-F | |

| C-3 | ~145 - 150 | dd (doublet of doublets) | ¹JC-F, ²JC-F | |

| C-4 | ~125 - 130 | m | C-H, C-F couplings | |

| C-5 | ~128 - 133 | m | C-H, C-F couplings | |

| C-6 | ~135 - 140 | m | C-F couplings | |

| ¹⁹F | F-2 | -120 to -140 | d (doublet) or m | JF-F, JF-H |

| F-3 | -130 to -150 | d (doublet) or m | JF-F, JF-H |

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between the two aromatic protons (H-4 and H-5), confirming their adjacent positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It would definitively link the ¹H signals for H-4 and H-5 to their corresponding ¹³C signals (C-4 and C-5).

Mass Spectrometry Approaches in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured with high precision, allowing for the unambiguous determination of its molecular formula, C₇H₃ClF₂O.

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of the molecular ion peak (M⁺) due to the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two peaks, one for the molecule containing ³⁵Cl (M⁺) and a smaller peak at two mass units higher (M+2)⁺ for the molecule containing ³⁷Cl, with an intensity ratio of approximately 3:1.

Common fragmentation patterns would likely involve the loss of the aldehyde group (-CHO, 29 Da) or the chlorine atom (-Cl, 35/37 Da), leading to significant fragment ions that can be used to further confirm the structure.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Notes |

| Molecular Formula | C₇H₃ClF₂O | |

| Molecular Weight | 176.55 g/mol | |

| [M]⁺ (with ³⁵Cl) | ~176 | Expected molecular ion peak. |

| [M+2]⁺ (with ³⁷Cl) | ~178 | Isotopic peak, approx. 1/3 intensity of [M]⁺. |

| Common Fragments | [M-CHO]⁺, [M-Cl]⁺ | Corresponding to loss of the aldehyde or chlorine. |

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides confirmation of the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band characteristic of the aldehyde C=O stretch, expected in the region of 1700-1720 cm⁻¹. The electron-withdrawing nature of the halogens on the aromatic ring typically shifts this peak to a higher frequency. Other significant peaks would include aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹), aromatic C=C ring stretching vibrations (in the 1450-1600 cm⁻¹ region), and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ range).

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum, providing a characteristic fingerprint for the substituted benzene ring.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium-Weak |

| Aldehyde C-H Stretch | IR | 2820 - 2880 & 2720 - 2780 | Medium-Weak |

| Aldehyde C=O Stretch | IR | 1700 - 1720 | Strong |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium-Strong |

| C-F Stretch | IR | 1100 - 1300 | Strong |

| C-Cl Stretch | IR | 700 - 850 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination

Should this compound be obtained as a suitable single crystal, X-ray crystallography offers the ultimate confirmation of its molecular structure in the solid state. This technique provides a precise three-dimensional map of electron density, from which the exact positions of all atoms can be determined.

The resulting data would yield highly accurate measurements of bond lengths, bond angles, and torsion angles. This would definitively confirm the planar structure of the benzene ring and the relative positions of the chloro, difluoro, and aldehyde substituents. Furthermore, X-ray crystallography reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as halogen bonding or dipole-dipole interactions, which govern the physical properties of the solid material.

Q & A

Basic: What analytical techniques are recommended for characterizing 6-Chloro-2,3-difluorobenzaldehyde?

Answer:

Characterization should combine multiple spectroscopic and chromatographic methods:

- NMR Spectroscopy : For structural confirmation, particularly H and C NMR to identify substituent positions and aromatic ring coupling patterns .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% as per standard synthetic batches) and detect impurities .

- Mass Spectrometry (MS) : To verify molecular weight (176.548 g/mol) and fragmentation patterns .

- Melting Point Analysis : Although not always reported, thermal stability data can supplement structural validation .

Basic: What are common synthetic routes to this compound?

Answer:

A widely documented method involves diazotization followed by azo elimination and side-chain oxidation using hydrofluoric acid (HF) as a fluorinating agent. Key steps include:

- Chlorination/fluorination of precursor benzaldehyde derivatives under controlled temperature (e.g., 40–60°C).

- Purification via vacuum distillation (boiling point: 205.6±35.0°C at 760 mmHg) to isolate the product .

Advanced: How can synthetic yield be optimized for this compound?

Answer:

Yield optimization requires addressing:

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) may enhance regioselective fluorination .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and reduce side reactions .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition during diazotization .

- Post-Synthetic Stabilization : Storage at room temperature under inert atmospheres prevents aldehyde oxidation .

Advanced: How does regioselectivity in electrophilic substitution reactions impact derivative synthesis?

Answer:

The electron-withdrawing effects of Cl and F substituents direct electrophiles to specific positions:

- Meta/para Activation : Fluorine at position 3 deactivates the ring, favoring substitution at positions 4 or 5.

- Computational Modeling : Density Functional Theory (DFT) predicts reaction pathways, as seen in analogous naphthalimide dye syntheses .

Basic: What key physicochemical properties influence experimental design?

Answer:

Critical properties include:

- Density : 1.5±0.1 g/cm³ (affects solvent compatibility).

- Boiling Point : 205.6±35.0°C (guides distillation parameters).

- LogP : 2.15 (indicates moderate hydrophobicity for solubility studies).

- Vapor Pressure : 0.2±0.4 mmHg at 25°C (warns of volatility in open systems) .

Advanced: How does thermal stability affect storage and reaction conditions?

Answer:

- Decomposition Pathways : Prolonged heating (>100°C) may lead to aldehyde oxidation or C-F bond cleavage.

- Stability Assays : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended to identify safe operating ranges .

Advanced: What role does this compound play in material science applications?

Answer:

It serves as a precursor for:

- Organic Light-Emitting Diodes (OLEDs) : Derivatives like 6-chloro-2,3-naphthalimide dyes exhibit tunable emission spectra for white-light applications .

- Polymer Functionalization : Aldehyde groups enable crosslinking in conductive polymers .

Advanced: How can researchers resolve contradictions in spectroscopic data?

Answer:

- Iterative Analysis : Compare NMR/HPLC results with computational predictions (e.g., ChemDraw simulations).

- Isotopic Labeling : Use F NMR to trace fluorination efficiency .

- Collaborative Validation : Cross-check data across labs to isolate instrumentation artifacts .

Advanced: What mechanistic insights guide its use in multi-step syntheses?

Answer:

- Kinetic Studies : Monitor reaction intermediates via time-resolved IR spectroscopy.

- Isotope Effects : Deuterated analogs reveal rate-determining steps in fluorination .

- Byproduct Analysis : GC-MS identifies competing pathways (e.g., over-chlorination) .

Basic: What analytical methods ensure purity for pharmacological studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.